molecular formula C12H16N2O3 B1452433 6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid CAS No. 1291982-18-7

6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid

Cat. No. B1452433
M. Wt: 236.27 g/mol
InChI Key: AFISCLUAPGDWAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 . It is a versatile substance used in various scientific research domains. Its unique structure allows for diverse applications, ranging from drug discovery to organic synthesis.


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2O3/c1-12(2,3)7-14-10(15)9-5-4-8(6-13-9)11(16)17/h4-6H,7H2,1-3H3,(H,14,15)(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, additional physical and chemical properties such as boiling point, melting point, and solubility were not available in the retrieved information.

Scientific Research Applications

Coordination Chemistry and Ligand Properties

Research in coordination chemistry has explored the chemistry and properties of pyridine-based ligands, which are structurally related to the compound of interest. These studies focus on the preparation, properties, and complexation behaviors of such ligands, revealing their potential in creating complex compounds with significant spectroscopic, magnetic, and biological activities. This suggests a potential application of the specified compound in developing new materials with desirable physical and chemical properties (Boča, Jameson, & Linert, 2011).

Biocatalyst Inhibition by Carboxylic Acids

The inhibitory effects of carboxylic acids on microbial biocatalysts highlight the biological activity and potential application of these compounds in controlling microbial growth. This aspect of carboxylic acids, including compounds structurally similar to the specified chemical, demonstrates their role in microbial regulation, which could be beneficial in biotechnological processes and the food industry to manage fermentation and preservation processes (Jarboe, Royce, & Liu, 2013).

Ligand-Metal Interactions

The interaction of biologically important ligands, such as carboxylic acids and pyridine derivatives, with metals has been extensively studied. These interactions are crucial for understanding the role of such compounds in biological systems and their potential therapeutic applications. Research in this area provides insights into how these compounds interact with metal ions, which is essential for designing metal-based drugs and understanding their mechanisms of action in the body (Lewandowski, Kalinowska, & Lewandowska, 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

6-(2,2-dimethylpropylcarbamoyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)7-14-10(15)9-5-4-8(6-13-9)11(16)17/h4-6H,7H2,1-3H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFISCLUAPGDWAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC(=O)C1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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